3-Amino-2,6-dichloroisonicotinaldehyde
Overview
Description
3-Amino-2,6-dichloroisonicotinaldehyde: is an organic compound with the molecular formula C6H4Cl2N2O. It is characterized by the presence of an aldehyde group, two chlorine atoms, and an amino group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,6-dichloroisonicotinaldehyde typically involves the chlorination of isonicotinaldehyde followed by amination. One common method includes:
Chlorination: Isonicotinaldehyde is treated with chlorine gas in the presence of a suitable catalyst to introduce chlorine atoms at the 2 and 6 positions of the pyridine ring.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 3-Amino-2,6-dichloroisonicotinaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 3-Amino-2,6-dichloronicotinic acid.
Reduction: 3-Amino-2,6-dichloroisonicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Amino-2,6-dichloroisonicotinaldehyde is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds and pharmaceuticals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It may be used in the design of drugs targeting specific enzymes or receptors .
Industry: In the material science industry, this compound is used in the synthesis of polymers and other advanced materials with specific properties .
Mechanism of Action
The mechanism of action of 3-Amino-2,6-dichloroisonicotinaldehyde depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and aldehyde groups allows it to form various interactions, including hydrogen bonds and covalent bonds, with its targets .
Comparison with Similar Compounds
3-Amino-2-chloropyridine: Similar structure but lacks the second chlorine and aldehyde group.
2,6-Dichloronicotinaldehyde: Lacks the amino group.
3-Aminoisonicotinaldehyde: Lacks the chlorine atoms.
Uniqueness: 3-Amino-2,6-dichloroisonicotinaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Properties
IUPAC Name |
3-amino-2,6-dichloropyridine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O/c7-4-1-3(2-11)5(9)6(8)10-4/h1-2H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYKYZVPABGBFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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